physical and chemical properties of "1,2-Dibromo-3,3-dimethylbut-1-ene"
physical and chemical properties of "1,2-Dibromo-3,3-dimethylbut-1-ene"
For Researchers, Scientists, and Drug Development Professionals
Foreword
1,2-Dibromo-3,3-dimethylbut-1-ene is a halogenated alkene of significant interest in synthetic organic chemistry. Its unique structure, featuring a vinyl dibromide moiety adjacent to a sterically demanding tert-butyl group, imparts distinct reactivity and makes it a valuable intermediate in the synthesis of complex molecular architectures. This guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of 1,2-Dibromo-3,3-dimethylbut-1-ene, along with a detailed protocol for its synthesis and essential safety information. The content herein is curated to empower researchers and professionals in drug development and materials science to effectively utilize this versatile building block in their endeavors.
Molecular Structure and Identification
1,2-Dibromo-3,3-dimethylbut-1-ene is a six-carbon alkene containing two bromine atoms attached to the double bond. The presence of the bulky tert-butyl group at the C3 position significantly influences the molecule's steric and electronic properties.
Key Identifiers:
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IUPAC Name: 1,2-dibromo-3,3-dimethylbut-1-ene[1]
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Molecular Formula: C₆H₁₀Br₂[3]
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Molecular Weight: 241.95 g/mol [3]
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Canonical SMILES: CC(C)(C)C(=CBr)Br[1]
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InChI Key: JDGBPINHTJNHMH-UHFFFAOYSA-N[1]
The molecule can exist as (E) and (Z) isomers, with the (Z)-isomer being a common form.[2][4]
Physicochemical Properties
A thorough understanding of the physical properties of 1,2-Dibromo-3,3-dimethylbut-1-ene is paramount for its effective handling, purification, and use in reactions.
| Property | Value | Source |
| Appearance | Colorless to light yellow to light orange clear liquid | [5] |
| Flash Point | 64.238 °C | [6] |
| Specific Gravity (20/20) | 1.65 | [7] |
| Refractive Index | 1.51 | [7] |
Synthesis of 1,2-Dibromo-3,3-dimethylbut-1-ene
The primary route for the synthesis of 1,2-Dibromo-3,3-dimethylbut-1-ene involves the bromination of an alkyne precursor, 3,3-dimethyl-1-butyne. This electrophilic addition of bromine across the triple bond proceeds to yield the desired vinyl dibromide.
Conceptual Synthesis Workflow
The synthesis can be conceptualized as a two-step process if starting from the corresponding alkene, 3,3-dimethyl-1-butene.
Caption: Synthesis workflow from alkene to alkyne to the target vinyl dibromide.
Detailed Experimental Protocol: Bromination of 3,3-Dimethyl-1-butyne
This protocol outlines the direct synthesis from the commercially available alkyne.
Materials:
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3,3-Dimethyl-1-butyne
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Bromine (Br₂)
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Dichloromethane (CH₂Cl₂) or Carbon Tetrachloride (CCl₄) (anhydrous)
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Sodium bicarbonate (NaHCO₃) solution (saturated)
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Anhydrous magnesium sulfate (MgSO₄)
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Round-bottom flask
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Dropping funnel
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Magnetic stirrer
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Ice bath
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Separatory funnel
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Rotary evaporator
Procedure:
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Reaction Setup: In a fume hood, dissolve 3,3-dimethyl-1-butyne (1.0 eq) in anhydrous dichloromethane in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel. Cool the flask in an ice bath to 0 °C.
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Bromine Addition: Slowly add a solution of bromine (1.0 eq) in dichloromethane to the stirred alkyne solution via the dropping funnel. The addition should be dropwise to control the exothermic reaction and maintain the temperature at 0 °C. The characteristic reddish-brown color of bromine should disappear as it reacts.
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Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0 °C for an additional 30 minutes and then warm to room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
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Workup: Once the reaction is complete, quench the reaction by slowly adding a saturated solution of sodium bicarbonate to neutralize any remaining bromine and HBr. Transfer the mixture to a separatory funnel.
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Extraction and Drying: Separate the organic layer. Wash the organic layer with saturated sodium bicarbonate solution, followed by water. Dry the organic layer over anhydrous magnesium sulfate.
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Purification: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by vacuum distillation to yield pure 1,2-dibromo-3,3-dimethylbut-1-ene.
Chemical Reactivity and Synthetic Applications
The chemical reactivity of 1,2-dibromo-3,3-dimethylbut-1-ene is dominated by the functionalities of the vinyl dibromide group.
Electrophilic Addition
The double bond in 1,2-dibromo-3,3-dimethylbut-1-ene is electron-deficient due to the presence of the two electronegative bromine atoms. However, it can still undergo electrophilic addition reactions, although generally under more forcing conditions than a typical alkene. For instance, the addition of hydrogen halides (HX) would be expected to follow Markovnikov's rule, with the hydrogen adding to the less substituted carbon (C2).
Cross-Coupling Reactions
Vinyl bromides are excellent substrates for a variety of palladium-catalyzed cross-coupling reactions. These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds, making 1,2-dibromo-3,3-dimethylbut-1-ene a versatile building block for the synthesis of more complex molecules. Examples of such reactions include Suzuki, Stille, Heck, and Sonogashira couplings. The presence of two bromine atoms allows for sequential or double cross-coupling reactions, providing access to a wide range of derivatives.[10][11]
Caption: General scheme for palladium-catalyzed cross-coupling reactions.
Spectroscopic Characterization
Spectroscopic data is essential for the unambiguous identification and characterization of 1,2-Dibromo-3,3-dimethylbut-1-ene. While experimental spectra for the target compound were not found in the searched literature, predicted and analogous data can provide valuable insights.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to be relatively simple. The nine protons of the tert-butyl group will appear as a sharp singlet, likely in the upfield region (around 1.0-1.3 ppm). The single vinyl proton will appear as a singlet further downfield.
¹³C NMR Spectroscopy
The carbon NMR spectrum will show distinct signals for each of the unique carbon atoms. The carbons of the double bond will be deshielded and appear in the vinylic region of the spectrum. The quaternary carbon and the methyl carbons of the tert-butyl group will appear in the aliphatic region.
Infrared (IR) Spectroscopy
The IR spectrum will provide information about the functional groups present. Key expected absorptions include:
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C=C stretch: A weak to medium absorption band around 1600-1680 cm⁻¹.
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C-H stretch (sp³): Strong absorption bands just below 3000 cm⁻¹ for the methyl groups.
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C-Br stretch: Absorptions in the fingerprint region, typically between 500 and 700 cm⁻¹.
The absence of a C-H stretch above 3000 cm⁻¹ would confirm the trisubstituted nature of the double bond.
Mass Spectrometry
The mass spectrum will show the molecular ion peak (M⁺) and characteristic isotopic peaks due to the presence of two bromine atoms (⁷⁹Br and ⁸¹Br). The isotopic pattern for two bromine atoms (M, M+2, M+4 in a 1:2:1 ratio) will be a key diagnostic feature. Fragmentation patterns will likely involve the loss of bromine atoms and cleavage of the tert-butyl group.
Safety and Handling
1,2-Dibromo-3,3-dimethylbut-1-ene is a hazardous chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood.
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Hazard Statements:
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Precautionary Statements:
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P264: Wash skin thoroughly after handling.[2]
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P280: Wear protective gloves/protective clothing/eye protection/face protection.[2]
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P302+P352: IF ON SKIN: Wash with plenty of water.[7]
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P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]
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-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials. Keep the container tightly closed. It is also noted to be light, air, and heat sensitive and should be stored under an inert gas in a refrigerated environment (0-10°C).[7]
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Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion
1,2-Dibromo-3,3-dimethylbut-1-ene is a valuable and versatile building block in organic synthesis. Its unique combination of a sterically hindered vinyl dibromide moiety opens up a wide range of synthetic possibilities, particularly in the realm of cross-coupling reactions. This guide has provided a detailed overview of its physical and chemical properties, a practical synthesis protocol, and essential safety information to facilitate its effective and safe use in the laboratory. As research continues to uncover new applications for this compound, a thorough understanding of its fundamental characteristics will be indispensable for chemists and researchers in various scientific disciplines.
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